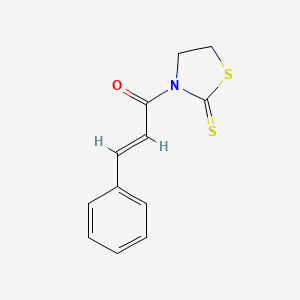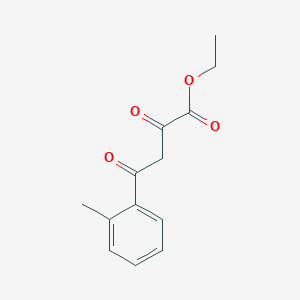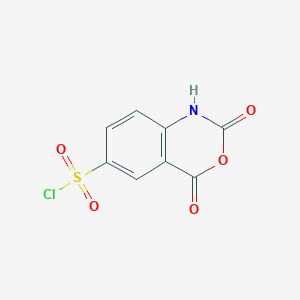
Toddanone
Overview
Description
Toddanone is a coumarin derivative extracted from the roots of the plant Toddalia asiatica . It is known for its potential medicinal properties, particularly as an inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase enzyme . This compound has garnered interest due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Toddanone can be synthesized through a multi-step reaction process. One common method involves the use of 6-(3-Methyl-2-butenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one as a starting material . The synthesis typically includes the following steps:
Oxidation: The starting material is oxidized using m-chloroperbenzoic acid in diethyl ether.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Toddalia asiatica. The roots are processed to isolate this compound through solvent extraction and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in diethyl ether.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized coumarin derivatives, while reduction can produce reduced coumarin compounds.
Scientific Research Applications
Toddanone has several scientific research applications:
Chemistry: It is used as a model compound in studying coumarin derivatives and their chemical properties.
Medicine: Its potential anti-HIV activity suggests possible therapeutic applications in treating HIV infections.
Industry: this compound and its derivatives are used in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
Toddanone exerts its effects primarily by inhibiting the HIV reverse transcriptase enzyme. This enzyme is crucial for the replication of the HIV virus. By binding to the active site of the enzyme, this compound prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication . The molecular targets involved include the active site residues of the HIV reverse transcriptase enzyme.
Comparison with Similar Compounds
Toddanol: Another coumarin derivative from Toddalia asiatica with similar anti-HIV properties.
Todalenone: A related compound with comparable biological activities.
Uniqueness: Toddanone is unique due to its specific chemical structure, which includes a 5,7-dimethoxy-6-(3-methyl-2-oxobutyl)chromen-2-one framework. This structure contributes to its distinct biological activities and potential as an anti-HIV agent .
Properties
IUPAC Name |
6-(2-hydroxy-3-methylbut-3-enyl)-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHZOCSENTTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Toddanone?
A2: While the provided abstracts don't offer specific spectroscopic data for this compound, they mention techniques like spectral analysis for structural elucidation [, ]. Coumarins, the chemical class to which this compound belongs, are known for their oxygenated heterocyclic structure. For precise molecular formula and weight, further investigation into specific databases or literature focusing on this compound characterization is recommended.
Q2: Has this compound shown any promising activity against specific diseases?
A3: While the provided abstracts don't focus on this compound specifically, Toddalia asiatica extracts, from which this compound is derived, have demonstrated antifeedant activity against the anomalous emperor moth Nudaurelia belina []. This activity has been attributed to other coumarins present in the extract, such as Dihydrotoddanol and Toddanol, at low concentrations (0.05% w/v). This suggests potential applications in pest control, but further research is needed to explore this compound's specific role.
Q3: What analytical methods have been employed in the study of this compound?
A5: The research mentions various techniques for extraction, isolation, and characterization of this compound and other compounds from Toddalia asiatica. These include high-speed counter-current chromatography (HSCCC) [], spectral techniques for structural elucidation [, ], and likely bioassays like modified leaf disc methods to assess antifeedant activity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


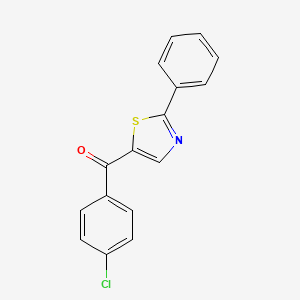
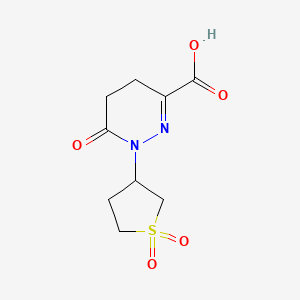
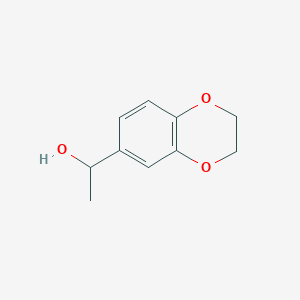
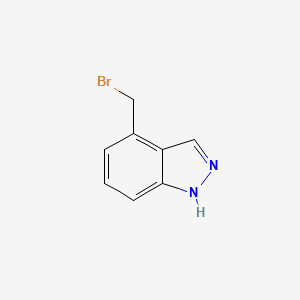
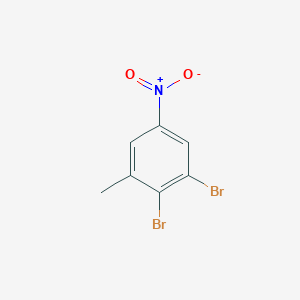
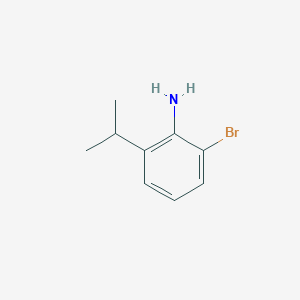
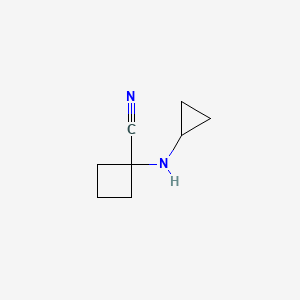
![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
